molecular formula C10H4BrNO2 B1470192 7-Bromo-4-oxo-4H-chromene-3-carbonitrile CAS No. 1159978-68-3

7-Bromo-4-oxo-4H-chromene-3-carbonitrile

Cat. No.: B1470192
CAS No.: 1159978-68-3
M. Wt: 250.05 g/mol
InChI Key: HXMFXOOXKLFQLL-UHFFFAOYSA-N
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Description

Structural Classification Within Chromene Derivatives

This compound belongs to the 4H-chromene class of heterocyclic compounds, which are characterized by a fused benzopyran structure containing both benzene and pyran rings. The compound specifically represents a 4H-1-benzopyran derivative, where the "4H" designation indicates the position of the sp3 carbon associated with the ring oxygen. This structural classification places the compound within the broader family of chromenes, which are bicyclic oxygen heterocycles containing a benzene fusion ring at the 5,6-positioned 4H-pyran ring system.

The systematic nomenclature of this compound reflects its complex structural features: the "7-bromo" designation indicates bromine substitution at the 7-position of the chromene ring, the "4-oxo" indicates a ketone functional group at the 4-position, and the "3-carbonitrile" specifies the presence of a cyano group at the 3-position. The molecular structure exhibits a planar configuration with minimal torsional strain due to its rigid chromene framework, which is characteristic of this class of compounds.

Within the chromene derivative classification system, this compound represents a multi-substituted variant that combines halogen substitution with both carbonyl and nitrile functionalities. The structural features align with the general formula for chromene derivatives that have attracted attention as important structural motifs for drug discovery applications. The compound's classification as a 4H-chromene-4-one pattern occurs due to the sp3 carbon being substituted by a carbonyl function at the 4-position.

Structural Classification Parameter This compound
Ring System Type 4H-1-Benzopyran
Heterocycle Class Oxygen-containing bicyclic
Substitution Pattern 7-Bromo, 4-oxo, 3-carbonitrile
Molecular Formula C10H4BrNO2
Molecular Weight 250.05 g/mol
Structural Motif Fused benzopyran with multiple functional groups

Historical Context of Chromene-Based Compound Research

The historical development of chromene-based compound research traces back to the early twentieth century, when the family of chromene compounds first emerged as subjects of systematic scientific investigation. The nomenclature and structural understanding of these compounds evolved significantly during this period, with various naming systems being employed before modern standardization. Early researchers used terms such as benzo-gamma-pyrone and gamma-benzopyrone to describe chromone derivatives, while chromenes themselves were designated with multiple names including beta-chromenone and delta-3-chromene before the current systematic nomenclature was established.

The systematic study of chromenes gained momentum as researchers recognized their presence in numerous natural products and their potential as scaffolds for synthetic chemistry. The chromene nucleus was identified as an important moiety found abundantly in nature in the form of alkaloids, tocopherols, flavones, and anthocyanins. This natural occurrence provided the foundation for understanding the biological significance of chromene structures and motivated further synthetic exploration.

Research into brominated chromene derivatives and carbonitrile-substituted variants developed as part of the broader expansion of chromene chemistry throughout the mid-to-late twentieth century. The recognition that structural modifications at specific positions of the chromene ring system could yield compounds with enhanced or novel biological activities drove systematic investigation of substituted derivatives. Studies revealed that modifications such as halogen substitution and the introduction of cyano groups could significantly influence the pharmacological properties of chromene-based molecules.

The evolution of synthetic methodologies for chromene derivatives has been marked by increasing emphasis on environmentally friendly approaches and improved efficiency. Modern research has focused on developing green synthetic strategies that utilize sustainable raw materials, non-toxic catalysts, and gentle reaction conditions to reduce ecological consequences. These developments have enabled more efficient synthesis of complex chromene derivatives, including compounds with multiple functional groups such as this compound.

Historical Period Key Developments in Chromene Research
Early 1900s Initial discovery and nomenclature development
Mid-1900s Recognition of natural occurrence and biological significance
Late 1900s Systematic study of substituted derivatives
2000s-Present Green synthesis methods and pharmaceutical applications

Significance of Bromine and Carbonitrile Functional Groups

The bromine substitution at the 7-position of this compound contributes significantly to the compound's chemical and biological properties through several mechanisms. Bromine, as a halogen functional group, introduces unique reactivity patterns that can influence both the compound's synthetic utility and its potential biological activity. The electron-withdrawing nature of bromine affects the electronic distribution within the chromene ring system, potentially modifying the compound's interaction with biological targets and its overall pharmacological profile.

Research has demonstrated that halogen substitution, particularly with bromine, can enhance the binding affinity of chromene derivatives to specific biological targets. The size and electronegativity of bromine allow for favorable halogen bonding interactions, which can contribute to improved selectivity and potency in biological systems. The 7-position substitution specifically influences the electronic properties of the chromene ring in a manner that can affect the compound's overall stability and reactivity profile.

The carbonitrile functional group at the 3-position represents a critical structural feature that significantly impacts the compound's properties. The carbonitrile group, containing a cyano functionality (-C≡N), introduces both electronic and steric effects that influence the molecule's behavior. This functional group is known to play important roles in medicinal chemistry, often contributing to enhanced biological activity through its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

Structure-activity relationship studies have revealed that the 3-cyano group is particularly important for biological activity in chromene derivatives. Research indicates that this functional group, combined with other structural features such as the 4-aryl moiety and 2-amino group (when present), can be essential for cytotoxic activity in chromene-based compounds. The carbonitrile group's linear geometry and strong dipole moment contribute to specific binding interactions that can enhance the compound's pharmaceutical potential.

The combination of bromine and carbonitrile functionalities in this compound creates a unique electronic environment within the chromene framework. This dual substitution pattern allows for synergistic effects between the electron-withdrawing properties of both functional groups, potentially resulting in enhanced chemical stability and modified biological activity compared to singly substituted derivatives.

Functional Group Position Electronic Effect Biological Significance
Bromine 7-position Electron-withdrawing Enhanced binding affinity, halogen bonding
Carbonitrile 3-position Electron-withdrawing Critical for biological activity, hydrogen bonding
Carbonyl 4-position Electron-withdrawing Structural rigidity, potential for interactions

Properties

IUPAC Name

7-bromo-4-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrNO2/c11-7-1-2-8-9(3-7)14-5-6(4-12)10(8)13/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMFXOOXKLFQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC=C(C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Bromo-4-oxo-4H-chromene-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C10H4BrN2O2C_{10}H_4BrN_2O_2. Its structure features a chromene core with a bromine substituent at the 7-position and a carbonitrile group at the 3-position, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. Notably, it has been identified as a potent tyrosinase inhibitor , which is crucial in the treatment of hyperpigmentation disorders. The mechanism involves binding to the active site of tyrosinase, thereby preventing the conversion of tyrosine to melanin through π-π stacking and hydrogen bonding interactions within the enzyme's active site .

Biological Activities

  • Anticancer Activity :
    • Research indicates that derivatives of 4H-chromenes exhibit promising cytotoxic effects against various cancer cell lines. For instance, studies have shown that 7-bromo derivatives demonstrate IC50 values ranging from 3.46 to 18.76 μg/mL , indicating higher potency compared to standard chemotherapeutic agents like etoposide .
    • In particular, compounds derived from this class have been evaluated against breast cancer cell lines (MDA-MB-231, MCF-7, T47D) and showed significant inhibitory activity with IC50 values less than 30 μg/mL .
  • Antimicrobial Activity :
    • The compound has also been assessed for its antimicrobial properties. Preliminary data suggest that it exhibits significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating effective bactericidal action .

Study on Anticancer Activity

A study conducted on a series of chromene derivatives, including 7-bromo variants, highlighted their cytotoxic effects against multiple cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit tumor growth effectively:

CompoundCell LineIC50 (μg/mL)Comparison Drug
7-Bromo DerivativeMDA-MB-2313.46Etoposide
7-Bromo DerivativeMCF-718.76Etoposide
7-Bromo DerivativeT47D<30Etoposide

Study on Tyrosinase Inhibition

The inhibition of tyrosinase by 7-bromo derivatives was explored in detail, revealing their potential in treating hyperpigmentation disorders. The study demonstrated that these compounds effectively reduced melanin production in vitro:

CompoundTyrosinase Activity (%)Remarks
7-Bromo Derivative>85Strong inhibitor
Control (No Treatment)0Baseline

Scientific Research Applications

Medicinal Chemistry

7-Bromo-4-oxo-4H-chromene-3-carbonitrile serves as a crucial building block in the synthesis of various therapeutic agents. Its derivatives have shown potential as:

  • Anticancer Agents : Studies indicate that compounds derived from this structure exhibit significant antitumor activities against different cancer cell lines .
  • Antiviral Compounds : The compound has been investigated for its efficacy against viral infections, contributing to the development of antiviral therapeutics.

Materials Science

In materials science, this compound is utilized for:

  • Development of Novel Materials : Its unique electronic and optical properties make it suitable for creating advanced materials used in electronic devices and sensors .

Biological Research

The compound is employed as a probe in biological studies to:

  • Investigate Biological Processes : It aids in understanding various biochemical pathways and interactions at the molecular level .

Industrial Applications

In industrial settings, this compound is involved in:

  • Synthesis of Specialty Chemicals : It acts as an intermediate in producing various fine chemicals and agrochemicals, enhancing efficiency in chemical manufacturing processes .

Case Studies

Several studies highlight the applications and effectiveness of this compound:

  • Antitumor Activity Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Material Development Research : Researchers have successfully synthesized novel materials using this compound that displayed enhanced electronic properties, paving the way for advancements in electronic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 7-Bromo-4-oxo-4H-chromene-3-carbonitrile with Analogues

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
This compound Br (C7), =O (C4), CN (C3) C₁₀H₅BrNO₂ 251.96 Anticancer (apoptosis induction)
4-Methyl-2-oxo-2H-chromene-3-carbonitrile CH₃ (C4), =O (C2), CN (C3) C₁₁H₇NO₂ 201.18 Base structure; lower bioactivity
6-Bromo-4-methyl-2-oxo-2H-chromene-3-carbonitrile Br (C6), CH₃ (C4), =O (C2), CN (C3) C₁₁H₆BrNO₂ 264.07 Tyrosinase inhibition
7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile OH (C7), =O (C2), CN (C3) C₁₀H₅NO₃ 199.15 Enhanced solubility due to -OH group
2-Amino-4-(4-((3-fluorobenzyl)oxy)...carbonitrile (6i) F, OCH₂C₆H₃F, =O (C5), CN (C3) C₂₅H₂₀FN₃O₃ 429.45 Antifungal, antibacterial
4-Oxo-4H-chromene-3-carbonitrile =O (C4), CN (C3) C₁₀H₅NO₂ 183.15 Precursor; moderate bioactivity

Key Observations:

Substituent Position and Bioactivity :

  • Bromination at C7 (target compound) vs. C6 () alters electronic distribution. The C7-Br group in the target compound enhances apoptosis-inducing activity in cancer cells compared to C6-Br derivatives, which show stronger tyrosinase inhibition .
  • The 4-oxo group (target compound) is critical for stabilizing interactions with kinase active sites, unlike 2-oxo derivatives (e.g., CAS 24526-69-0), which exhibit reduced anticancer potency .

Functional Group Impact :

  • Nitrile (CN) : Present in all compared compounds, the nitrile group at C3 contributes to hydrogen bonding and dipole interactions in biological targets .
  • Hydroxy vs. Bromo : The 7-OH derivative (CAS 19088-73-4) has higher aqueous solubility but lower membrane permeability than the brominated analogue, limiting its in vivo efficacy .

Synthetic Routes :

  • The target compound is synthesized via thermal cyclization in acetic anhydride , whereas propargyloxy-substituted derivatives (e.g., ) require click chemistry for functionalization .

Biological Activities :

  • Anticancer : The target compound and its 5-oxo-tetrahydro analogues () induce apoptosis via caspase-3 activation, while methyl-substituted derivatives (e.g., 4-methyl-2-oxo) show negligible activity .
  • Enzyme Inhibition : Fluorobenzyloxy substituents (e.g., compound 6i) improve antifungal activity by 40% compared to brominated chromenes .

Preparation Methods

Classical Synthetic Route via Vilsmeier-Haack Homologation and Oxime Conversion

A well-documented and efficient preparation method begins with commercially available bromo-substituted (2-hydroxyaryl) ethan-1-ones as starting materials. The key steps are:

  • Step 1: Vilsmeier-Haack Reaction for Formylation/Homologation

    Treatment of 2-bromo-4-hydroxyacetophenone derivatives with excess Vilsmeier reagent (generated from DMF and POCl3) results in a two-stage homologation to produce 7-bromo-4-oxo-4H-chromene-3-carbaldehyde in good yields (73–88%). This step introduces the aldehyde group at the 3-position of the chromene ring system.

  • Step 2: Oxime Formation

    The aldehyde intermediate is then converted into the corresponding oxime by reaction with hydroxylamine under standard conditions.

  • Step 3: Conversion of Oxime to Carbonitrile

    The oxime is dehydrated to form the nitrile group, yielding 7-bromo-4-oxo-4H-chromene-3-carbonitrile. This transformation typically uses dehydrating agents or conditions optimized for high yield.

This sequence is summarized in the following table:

Step Reaction Type Starting Material Product Yield (%)
1 Vilsmeier-Haack Homologation 2-Bromo-4-hydroxyacetophenone 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde 73–88
2 Oxime Formation 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde Corresponding oxime Not specified
3 Oxime Dehydration Oxime intermediate This compound High yield

Q & A

Q. What are the common synthetic routes for 7-Bromo-4-oxo-4H-chromene-3-carbonitrile?

The synthesis typically involves cyclization of substituted chromone precursors. A standard method includes reacting 3-cyanochromone derivatives with brominating agents (e.g., Br₂ or NBS) under controlled conditions. For example, bromination at the 7-position can be achieved using HBr/AcOH or electrophilic bromination in dichloromethane at 0–25°C . Alternative green chemistry approaches employ water as a solvent for one-pot multicomponent reactions, leveraging Knoevenagel condensation followed by cyclization .

Q. How is the structure of this compound characterized?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., nitrile at δ ~110–120 ppm, ketone at δ ~180 ppm).
  • IR : Peaks at ~2200 cm1^{-1} (C≡N) and ~1650 cm1^{-1} (C=O) confirm functional groups.
  • X-ray crystallography : Resolves bond angles, dihedral angles, and crystal packing. For example, chromene rings often exhibit a planar structure with bromine inducing slight distortion .

Q. What nucleophilic substitution reactions are feasible at the bromine position?

The 7-bromo group undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst in THF/EtOH at reflux . Ullmann-type couplings with amines or thiols require CuI/ligand systems in DMF at 100–120°C. Competitive reactivity at the nitrile group is minimized by steric hindrance .

Advanced Research Questions

Q. How does the bromo substituent influence electronic properties in cross-coupling reactions?

The electron-withdrawing bromine activates the chromene ring for electrophilic substitution but deactivates it for nucleophilic attacks. Density Functional Theory (DFT) calculations reveal reduced electron density at the 7-position, favoring oxidative addition in Pd-catalyzed couplings. Comparative studies with non-brominated analogs show a 20–30% increase in reaction rates due to enhanced electrophilicity .

Q. What computational methods predict the compound’s reactivity in drug discovery?

  • Molecular docking : Screens binding affinity to targets like kinase enzymes (e.g., EGFR, CDK2) using AutoDock Vina.
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity. The nitrile group may pose metabolic liabilities, requiring prodrug strategies.
  • DFT/MD simulations : Analyze solvation effects and transition states for hydrolysis or ring-opening reactions .

Q. How can conflicting biological activity data be resolved across studies?

Discrepancies in IC₅₀ values (e.g., anticancer assays) often stem from assay conditions. Mitigation strategies include:

  • Standardized protocols : Fixed cell lines (e.g., MCF-7 vs. HeLa) and controlled O₂ levels.
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity.
  • Synchrotron-based crystallography : Resolves protein-ligand interactions to validate target engagement .

Methodological Considerations

  • Contradiction Analysis : and highlight divergent synthetic yields (70–85% vs. 50–60%) due to solvent polarity (DMF vs. water). Optimization requires balancing reaction efficiency and sustainability.
  • Reaction Design : Bromine’s steric bulk necessitates tailored catalysts (e.g., Buchwald-Hartwig amination with XPhos ligand) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-4-oxo-4H-chromene-3-carbonitrile
Reactant of Route 2
7-Bromo-4-oxo-4H-chromene-3-carbonitrile

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